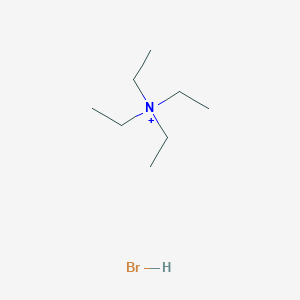

tetraethylazanium;hydrobromide

Description

Contextualization of Quaternary Ammonium (B1175870) Compounds in Modern Chemistry

Quaternary ammonium compounds (QACs), often referred to as quats, are a class of organic compounds characterized by a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, the charge on the quaternary ammonium cation is permanent and independent of the pH of its solution. wikipedia.org This permanent cationic charge is a defining feature that imparts unique physicochemical properties to these compounds.

Structurally, QACs consist of a central nitrogen atom bonded to four organic groups, accompanied by a halide or other anion. chemicalbook.com This structure gives them a dual character; they are at the interface of organic and inorganic chemistry. wikipedia.org Many QACs, particularly those with one long alkyl chain, are cationic surfactants. taylorandfrancis.com This property allows them to act as disinfectants, fabric softeners, and antistatic agents by disrupting the cell membranes of microorganisms or interacting with surfaces. wikipedia.orgtaylorandfrancis.com

In the realm of chemical synthesis, QACs are widely employed as phase-transfer catalysts, reagents, and electrolytes. wikipedia.orgnih.gov Their ability to solubilize anions in organic solvents makes them invaluable for facilitating reactions between reactants located in different immiscible phases. medchemexpress.com Furthermore, their stability and ionic nature have led to their use as ionic liquids and as structural templates for the synthesis of materials like zeolites. chemicalbook.comwikipedia.org

Research Significance of Tetraethylazanium Hydrobromide

Tetraethylazanium hydrobromide, also known as tetraethylammonium (B1195904) bromide (TEAB), is a prominent member of the QAC family with the chemical formula C₈H₂₀N⁺Br⁻. wikipedia.org Its research significance is multifaceted, spanning organic synthesis, electrochemistry, and physiological research.

In synthetic organic chemistry, TEAB serves as an effective and homogeneous catalyst. For instance, it catalyzes the synthesis of thioesters through the oxidative coupling of aldehydes or alcohols with thiols. chemicalbook.com It is also used in conjunction with other reagents for specific oxidative transformations. chemicalbook.com Beyond catalysis, TEAB is a valuable reagent for synthesizing other compounds. It can be used to prepare other tetraethylammonium salts through salt metathesis reactions, such as the synthesis of tetraethylammonium perchlorate, which is used as a supporting electrolyte in non-aqueous solvents for polarographic studies. wikipedia.orgtaylorandfrancis.com It has also been employed as an organic template for the synthesis of microporous materials like zeolite beta. chemicalbook.com

In the field of electrochemistry, TEAB is frequently used as an electrolyte. medchemexpress.comsolubilityofthings.com Its salt dissociates in solution, and the resulting tetraethylammonium ions can serve as reliable electrolyte components, influencing the ionic conductivity and performance of electrochemical devices such as capacitors. medchemexpress.comresearchgate.net

Furthermore, in physiological and pharmacological research, TEAB is a crucial tool used as a source of tetraethylammonium (TEA) ions. wikipedia.orgnih.gov The TEA ion is known for its ability to block potassium (K⁺) channels in various tissues. chemicalbook.comnih.gov This action makes TEAB an important agent in neuroscientific and physiological studies to investigate the role and function of these specific ion channels in cellular processes. nih.gov

Scope and Objectives of Current Research Directions

Current research involving tetraethylazanium hydrobromide is focused on leveraging its established properties to explore new applications and refine existing ones. The primary research directions include its role in novel synthetic methodologies, its application in energy storage technologies, and its continued use as a precise pharmacological probe.

A significant objective in synthetic chemistry is the development of more efficient and environmentally benign catalytic systems. Research continues to explore the use of TEAB as a phase-transfer catalyst in a wider range of organic reactions, aiming to improve reaction rates, yields, and selectivity. medchemexpress.com Its application in the synthesis of complex organic molecules and materials remains an active area of investigation.

In the context of materials science and energy, a key objective is the development of advanced electrolytes for energy storage devices. Researchers are investigating TEAB and its derivatives for use in electrochemical double-layer capacitors (EDLCs). For example, TEAB is used as a precursor to synthesize other electrolyte salts, such as tetraethylammonium perfluorobutanesulfonate, which show promise for enhancing the performance and voltage window of supercapacitors. researchgate.net

In pharmacology and physiology, the primary objective is to use the tetraethylammonium ion, sourced from TEAB, to further elucidate the complex functions of various ion channels. nih.gov Its specific blocking action on K⁺ channels allows researchers to isolate and study the physiological roles of these channels in health and disease, potentially identifying new therapeutic targets. The compound's well-defined mechanism of action ensures its continued relevance as a standard tool in fundamental biological research. nih.gov

Data Tables

Physicochemical Properties of Tetraethylazanium Hydrobromide

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | tetraethylazanium;bromide | nih.gov |

| Other Names | Tetraethylammonium bromide (TEAB) | wikipedia.org |

| CAS Number | 71-91-0 | wikipedia.org |

| Chemical Formula | C₈H₂₀BrN | wikipedia.orgnih.gov |

| Molar Mass | 210.16 g/mol | wikipedia.orgnih.gov |

| Appearance | White crystalline solid | chemicalbook.comwikipedia.org |

| Melting Point | 286 °C (547 °F; 559 K) (decomposes) | wikipedia.org |

| Solubility in Water | Soluble | wikipedia.org |

Crystallographic Data of Tetraethylazanium Hydrobromide (Low-Temperature Phase)

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Tetragonal | ugr.es |

| Space Group | P4/n | ugr.es |

| a | 10.824(2) Å | ugr.es |

| b | 10.824(2) Å | ugr.es |

| c | 5.503(2) Å | ugr.es |

| α | 90° | ugr.es |

| β | 90° | ugr.es |

| γ | 90° | ugr.es |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H21BrN+ |

|---|---|

Molecular Weight |

211.16 g/mol |

IUPAC Name |

tetraethylazanium;hydrobromide |

InChI |

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1; |

InChI Key |

HWCKGOZZJDHMNC-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC.Br |

Origin of Product |

United States |

Advanced Catalytic Applications of Tetraethylazanium Hydrobromide

Role as a Phase Transfer Catalyst in Heterogeneous Reaction Systems

In many organic syntheses, reactions are required between two or more reactants that are immiscible, leading to heterogeneous reaction systems. researchgate.net Such reactions are often slow and inefficient due to the limited contact between the reactants at the phase boundary. bloomtechz.com Tetraethylammonium (B1195904) bromide serves as a phase transfer catalyst (PTC) to overcome this challenge. researchgate.netepa.gov As a PTC, TEAB facilitates the transfer of a reactant from one phase (typically aqueous) into another (typically organic), where the reaction can proceed more efficiently. researchgate.netbloomtechz.com This catalytic action enhances reaction rates and yields, making it a cornerstone of green chemistry by enabling the use of environmentally benign solvents like water. researchgate.net The effectiveness of quaternary ammonium (B1175870) salts like TEAB has been demonstrated in a wide array of reactions, including oxidations, reductions, and alkylations.

Mechanisms of Interfacial Reactant Transfer

The catalytic cycle of tetraethylammonium bromide in a phase transfer system involves the transport of anions across the interface of two immiscible liquids. The tetraethylammonium cation ([N(C₂H₅)₄]⁺) is lipophilic due to the ethyl groups, yet it is charged, allowing it to be soluble in the organic phase while also interacting with anions in the aqueous phase.

The mechanism typically proceeds as follows:

An anion from the aqueous phase (e.g., hydroxide (B78521), cyanide, or the bromide ion of the catalyst itself) pairs with the tetraethylammonium cation at the liquid-liquid interface.

This newly formed ion pair, [N(C₂H₅)₄]⁺A⁻, possesses sufficient organic character to be soluble in the nonpolar organic phase.

Once in the organic phase, the anion is weakly solvated and highly reactive—often referred to as a "naked anion." This heightened reactivity accelerates its reaction with the organic substrate.

After the reaction, the tetraethylammonium cation pairs with the leaving group and shuttles back to the aqueous phase to restart the catalytic cycle.

This process effectively circumvents the insolubility problem, allowing reactions to occur at significant rates.

Application in Anhydride (B1165640) Ring Opening Reactions

The nucleophilic ring-opening of cyclic anhydrides is a fundamental reaction in organic synthesis for producing valuable dicarboxylic acid monoesters and other derivatives. Tetraethylammonium bromide has been identified as a phase transfer catalyst for the nucleophilic opening of anhydrides. acs.org Research has demonstrated its use in facilitating the reaction between potassium superoxide (B77818) and anhydrides in an aprotic medium. acs.org While specific details on a broad range of anhydride ring-opening reactions catalyzed solely by TEAB are specialized, the closely related catalyst tetrabutylammonium (B224687) bromide (TBAB) is frequently used as a co-catalyst in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce polyesters. nih.govresearchgate.net In these systems, the bromide salt plays a crucial role in increasing the selectivity and activity of the primary metal-based catalyst, likely by facilitating the ring-opening of the epoxide. nih.govresearchgate.net

Catalysis of Oxidative Transformations

Tetraethylammonium bromide has proven to be a highly effective catalyst or co-catalyst in a variety of oxidative transformations, often in conjunction with other oxidizing agents.

The selective oxidation of sulfides to sulfoxides without further oxidation to the corresponding sulfones is a significant challenge in organic synthesis. A combination of o-iodoxybenzoic acid (IBX) and catalytic amounts of tetraethylammonium bromide provides a mild, selective, and high-yielding method for this transformation. rsc.orgclockss.org This system is advantageous due to its short reaction times (often within 30 minutes at room temperature), compatibility with a wide array of functional groups, and the complete absence of over-oxidation to sulfones even after extended reaction periods. rsc.orgdntb.gov.ua The reaction proceeds efficiently in various solvents. rsc.org Similarly, using iodic acid with catalytic TEAB also results in a rapid and selective oxidation of sulfides to sulfoxides at room temperature. researchgate.net

| Substrate (Sulfide) | Oxidant | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Thioanisole | IBX | Chloroform (B151607)/Water | 30 min | 98 |

| Methyl p-tolyl sulfide | IBX | Chloroform/Water | 30 min | 99 |

| Butyl phenyl sulfide | IBX | Chloroform/Water | 30 min | 96 |

| Dibenzyl sulfide | IBX | Chloroform/Water | 30 min | 99 |

| Methyl phenyl sulfide | HIO₃ | Chloroform/Water | 15 min | 98 |

| p-Chlorophenyl methyl sulfide | HIO₃ | Chloroform/Water | 2 h | 96 |

Thioesters are important intermediates in both chemistry and biology. nih.gov A metal-free, efficient, and inexpensive method for synthesizing thioesters involves the tetraethylammonium bromide-catalyzed oxidative coupling of aldehydes or alcohols with thiophenols or disulfides. nih.govnih.govgoogle.com This protocol offers a convenient route to a diverse range of thioesters with a broad substrate scope and high yields. nih.gov The reaction is notable for avoiding the use of metal catalysts, which can be costly and toxic. nih.gov Mechanistic studies suggest the reaction may proceed through the formation of acyl- and sulfur radicals, which then cross-couple to form the thioester product.

A clean and highly efficient method for the oxidative transformation of primary carboxamides to one-carbon dehomologated nitriles has been developed using a combination of o-iodoxybenzoic acid (IBX) and tetraethylammonium bromide. acs.org This reaction is significant as it provides a route to nitriles by removing one carbon atom from the parent amide. acs.org The method has a broad scope, tolerating a variety of functional groups on aromatic, heteroaromatic, and aliphatic carboxamides, and consistently produces the desired nitriles in moderate to high yields. researchgate.net The proposed mechanism involves the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate, followed by decomposition to yield the final nitrile product. researchgate.net

| Substrate (Carboxamide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzamide | Acetonitrile (B52724) | 60 | 1.5 | 92 |

| 4-Methoxybenzamide | Acetonitrile | 60 | 2.0 | 90 |

| 4-Nitrobenzamide | Acetonitrile | 60 | 3.0 | 85 |

| Phenylacetamide | Acetonitrile | 60 | 2.5 | 88 |

| Nicotinamide | Acetonitrile | 60 | 1.5 | 90 |

| Decanamide | Acetonitrile | 60 | 2.5 | 85 |

Oxidation of Alcohols using Superoxide Species

Tetraethylazanium hydrobromide plays a crucial role as a phase-transfer catalyst in the oxidation of alcohols through the in situ generation of tetraethylammonium superoxide. This reactive oxygen species is typically formed from the reaction of potassium superoxide (KO₂) and TEAB in an aprotic solvent like dry dimethylformamide (DMF) at room temperature. niscpr.res.in The methodology demonstrates considerable efficacy in transforming primary and secondary alcohols. niscpr.res.in

Primary alcohols are oxidized to their corresponding carboxylic acids, while secondary alcohols are converted into ketones in good yields. niscpr.res.in This process highlights the utility of TEAB for facilitating reactions involving superoxide ions. niscpr.res.in Research has shown that coupling this method with microwave irradiation can dramatically enhance the reaction rate, reducing completion times significantly compared to reactions run at room temperature without microwaves. chesci.comgrafiati.com For instance, a transformation that might take hours at room temperature can be completed much more rapidly with microwave assistance. chesci.com

Table 1: Oxidation of Various Alcohols using the K₂O/TEAB System in DMF

| Entry | Substrate (Alcohol) | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzoic acid | 82 |

| 2 | 4-Chlorobenzyl alcohol | 4-Chlorobenzoic acid | 84 |

| 3 | 1-Phenylethanol | Acetophenone (B1666503) | 85 |

| 4 | Benzhydrol | Benzophenone | 88 |

| 5 | Cyclohexanol | Cyclohexanone | 75 |

Source: Data compiled from research on phase-transfer catalysis by tetraethylammonium bromide. niscpr.res.in

Facilitation of Alkylation Processes

Tetraethylazanium hydrobromide serves as a solid, stable precursor for ethylene (B1197577) in C-H alkylation reactions. rsc.org This approach simplifies the handling of gaseous olefins on a laboratory scale. The ethylene is generated in situ via Hofmann elimination, which ensures a high concentration of the alkene in the liquid phase. rsc.org This method has been successfully applied in the rhodium(I)-mediated Murai reaction. For example, using acetophenone as the substrate with TEAB as the ethyl source resulted in almost full conversion to a mixture of mono- and bis-ethylated products. rsc.org This demonstrates that quaternary ammonium salts like TEAB can be effective alkylating agents in direct C-H functionalization, providing a practical alternative to using gaseous reagents directly. rsc.org

Catalysis in Multicomponent Reactions

TEAB is an effective phase-transfer catalyst for promoting multicomponent reactions (MCRs), particularly those involving the superoxide ion. researchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a single step from readily available starting materials. researchgate.net

In one application, TEAB facilitates the one-pot, three-component synthesis of xanthene and 4H-benzochromene derivatives at room temperature. researchgate.net The reaction, which involves various aromatic aldehydes, β-naphthol, and either dimedone or malononitrile, proceeds under mild conditions in the presence of superoxide ions generated from the KO₂/TEAB system. researchgate.net This method provides a direct and sustainable route to these biologically significant heterocyclic scaffolds in good to excellent yields. researchgate.netresearchgate.net Similarly, the TEAB/KO₂ combination has been used to promote the room-temperature multicomponent synthesis of spirooxindoles. researchgate.net

Table 2: TEAB-Catalyzed Multicomponent Synthesis of Benzo[f]chromene Derivatives

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 3-Amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile | 92 |

| 2 | 3-Chlorobenzaldehyde | 3-Amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile | 90 |

| 3 | 4-Methylbenzaldehyde | 3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile | 85 |

| 4 | 3-Hydroxybenzaldehyde | 3-Amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile | 82 |

Source: Data from research on superoxide-mediated multicomponent synthesis using TEAB as a phase-transfer catalyst. researchgate.net

Tetraethylazanium Hydrobromide in Specialized Catalytic Systems

Precursor for In Situ Generation of Reactive Species (e.g., Superoxide)

A primary function of tetraethylazanium hydrobromide in catalysis is its role as a precursor for the in situ generation of tetraethylammonium superoxide (Et₄NO₂). chesci.comnveo.org This is typically achieved through a phase-transfer reaction between commercially available potassium superoxide (KO₂) and TEAB in an aprotic solvent. niscpr.res.infishersci.com The TEAB facilitates the transfer of the superoxide anion (O₂⁻) from the solid salt into the organic phase, where it can act as a potent nucleophile, base, or one-electron reductant. niscpr.res.inresearchgate.netwikipedia.org This method is considered a practical and inexpensive way to generate superoxide for synthetic applications, avoiding the need for electrochemical methods. nveo.orgcbijournal.com The resulting tetraethylammonium superoxide has been utilized in a wide array of chemical transformations, including the oxidation of alcohols, aldehydes, and the synthesis of dialkyl peroxides from primary alkyl halides. niscpr.res.ingrafiati.comwikipedia.org

Co-catalytic Synergies in Organic Transformations

Tetraethylazanium hydrobromide exhibits significant synergistic effects when used as a co-catalyst in various organic transformations. It can enhance reaction rates and yields in systems where it is not the primary catalytic agent.

A notable example is the mild and chemoselective oxidation of organic sulfides to sulfoxides. fishersci.com In this transformation, TEAB catalyzes the oxidation using o-iodoxybenzoic acid (IBX) as the primary oxidant in a chloroform/water solvent system at room temperature. wikipedia.orgresearchgate.net The presence of TEAB as a phase-transfer catalyst is crucial for achieving high yields in this selective conversion. researchgate.net

Furthermore, TEAB has been employed in the synthesis of organometallic complexes. It is used in conjunction with Oxone for the high-yield mechanochemical synthesis of fac-[Re(CO)₃(Br)(N-N)] complexes from the precursor [Re₂(CO)₁₀]. acs.org In this solvent-free grinding method, TEAB acts as the bromide source and facilitates the oxidative process. acs.org

Role in Single-Atom Catalyst Synthesis

Tetraethylazanium hydrobromide has found a specialized application in the field of materials science as a component in the synthesis of single-atom catalysts (SACs). sigmaaldrich.cnsigmaaldrich.com SACs are at the forefront of heterogeneous catalysis, offering maximum atom-utilization efficiency and unique catalytic properties. nih.govrsc.org

Specifically, TEAB has been instrumental in the synthesis of surfactant-encapsulated palladium-polyoxometalates. sigmaaldrich.cnsigmaaldrich.com In this process, it aids in the controlled assembly of the final material, demonstrating its utility in creating advanced catalytic systems with potential applications in both catalysis and materials science. sigmaaldrich.cnsigmaaldrich.com

Electrochemical and Material Science Applications of Tetraethylazanium Hydrobromide

Electrochemical Roles

Tetraethylammonium (B1195904) hydrobromide plays several key roles in electrochemical systems, ranging from being a fundamental component in electrolytes to a crucial precursor for materials used in energy storage devices.

A specific patented formulation for a rechargeable zinc-halide electrochemical cell includes tetraethylammonium bromide as a key component. The composition of this advanced electrolyte is detailed in the table below.

| Component | Weight Percent (wt %) |

| Zinc Bromide (ZnBr₂) | 27% - 40% |

| Water | 35% - 41% |

| Potassium Bromide (KBr) | 7.3% - 9.2% |

| Potassium Chloride (KCl) | 7% - 17% |

| Acetic Acid | 0.3% - 0.6% |

| Tetraethylammonium Bromide | 2% - 8% |

| Data sourced from a patented electrolyte formulation for secondary zinc halide electrochemical cells. acs.org |

In the field of electrodeposition, tetraethylammonium bromide serves as a structure-directing agent or surfactant. acs.org Its presence in the electrolytic bath can alter the nucleation and growth of the crystal structures of electrodeposited materials. acs.org This is particularly valuable in the synthesis of ternary metal oxides for applications such as supercapacitors, where modifying the microstructure of the deposited hydroxides can enhance storage performance. acs.org

The compound is also used as an additive in the electrodeposition of metals from aqueous sulfate (B86663) solutions. For instance, its effect on the electrodeposition of electrolytic manganese dioxide (EMD) and electrolytic manganese metals (EMM) has been investigated. researchgate.net In these processes, tetraethylammonium bromide is added to the sulphate solutions to evaluate its influence on key parameters like current efficiency and specific energy consumption. researchgate.net

Tetraethylammonium hydrobromide is a key starting material for the synthesis of tetraethylammonium tetrafluoroborate (B81430) (TEABF₄), a widely used electrolyte salt in high-performance supercapacitors. google.com The quality of the final TEABF₄ electrolyte, particularly its purity and anhydrous nature, is critical for supercapacitor performance, and processes have been developed to produce high-quality material from the hydrobromide precursor. google.com

The synthesis is typically achieved through a salt metathesis reaction. One documented laboratory method involves reacting tetraethylammonium bromide with aqueous fluoroboric acid. orgsyn.org The process described in a patent involves the reaction between tetraethylammonium bromide and an aqueous solution of fluoroboric acid at ambient temperature, which results in a suspension of tetraethylammonium tetrafluoroborate and hydrobromic acid. google.com This demonstrates a direct and efficient pathway from the hydrobromide salt to a crucial component for advanced energy storage devices. google.comorgsyn.org

A typical laboratory synthesis procedure is outlined below:

| Reactant 1 | Reactant 2 | Solvent | Resulting Product |

|---|---|---|---|

| Tetraethylammonium bromide | 48–50% aqueous fluoroboric acid | Water | Tetraethylammonium tetrafluoroborate |

Based on a procedure from Organic Syntheses. orgsyn.org

Applications in Advanced Material Synthesis and Engineering

Beyond its direct electrochemical roles, tetraethylammonium hydrobromide is a fundamental tool in the bottom-up synthesis of advanced porous materials like zeolites.

The tetraethylammonium (TEA⁺) cation, sourced from salts like tetraethylammonium hydrobromide, functions as an organic structure-directing agent (SDA), or template, in the hydrothermal synthesis of zeolites. wikipedia.orgwikipedia.org SDAs are crucial in the formation of specific porous zeolitic networks and play a significant role during the crystallization process. wikipedia.org The TEA⁺ cation, in particular, is instrumental in the synthesis of high-silica zeolites. wikipedia.org The use of tetraethylammonium halides, such as the bromide salt, is a well-established method for introducing the TEA⁺ template into the synthesis gel. orgsyn.org

One of the most prominent applications of the tetraethylammonium cation as an SDA is in the synthesis of Zeolite Beta, a high-silica, large-pore crystalline aluminosilicate. researchgate.net The TEA⁺ ion is considered to have a structure-directing effect that is essential for the crystallization of the unique framework of Zeolite Beta. google.com

Patented methods have demonstrated that Zeolite Beta can be produced in high yields with relatively short crystallization times using tetraethylammonium halides, including the bromide salt, as the source for the templating cation. orgsyn.org This approach is often more cost-effective than using tetraethylammonium hydroxide (B78521) alone. orgsyn.org Studies have explored the synthesis of Zeolite Beta using various templating agent systems, including mixtures of tetraethylammonium hydroxide and tetraethylammonium bromide. google.com These investigations vary parameters such as the silicon-to-aluminum ratio and crystallization temperature to optimize the synthesis and achieve a product with good crystallinity. google.com

| Parameter | Range Studied |

| (Si + Al) / TEA⁺ ratio in gel | 2 to 10 |

| Si/Al ratio in gel | 12 to 1000 |

| Crystallization Temperature | 368–443 K |

| Synthesis parameters for Zeolite Beta using TEA⁺ templating agents. google.com |

Structure Directing Agent in Zeolite and Molecular Sieve Synthesis

Guidance in Molecular Sieve Membrane Formation

While specific studies detailing the use of tetraethylazanium hydrobromide in molecular sieve membrane formation are not prevalent, the tetraethylammonium cation itself is a well-established organic structure-directing agent (OSDA) in the synthesis of zeolites and other molecular sieves. OSDAs, or templates, guide the crystallization of inorganic frameworks, resulting in specific pore structures and topologies. For instance, in the synthesis of hierarchical TS-1 molecular sieve membranes, templating agents like cetyltrimethylammonium bromide (CTAB) are used to create mesoporous structures. researchgate.net The principle involves the self-assembly of the organic cations into micelles or aggregates, around which the inorganic species (e.g., silicate, aluminate) hydrolyze and condense to form the porous framework. After synthesis, the organic template is typically removed by calcination, leaving behind a well-defined porous structure. The size and shape of the tetraethylammonium cation would theoretically direct the formation of specific microporous or mesoporous channel systems within a membrane, crucial for applications in catalysis and separation.

Interfacial Engineering in Emitter Films

Tetraethylazanium hydrobromide plays a crucial role in enhancing the performance of perovskite-based light-emitting diodes (PeLEDs) through interfacial engineering. Research has shown that a post-deposition treatment of methylammonium (B1206745) lead bromide (MAPbBr₃) emitter films with a tetraethylammonium bromide (TEABr) solution can significantly improve device characteristics. ntu.edu.sgnih.gov This treatment addresses key issues like surface defects and poor charge injection that often limit the efficiency of solution-processed perovskite films. polyu.edu.hk

The introduction of TEABr leads to several beneficial effects:

Grain Size Modulation and Defect Passivation: The treatment modulates the grain size of the perovskite film and passivates surface defects, which act as non-radiative recombination sites. ntu.edu.sg

Formation of Mixed-Dimensional Structures: Evidence suggests the formation of a mixed-dimensional perovskite structure at the surface, which aids in spatial charge confinement and boosts radiative recombination. ntu.edu.sg

Improved Energy Level Alignment: The incorporation of the tetraethylammonium cation at the interface realigns the energy levels between the emitter layer and the adjacent charge transport layer. This lowers the energetic barrier, allowing for more efficient injection of charge carriers into the emitter film. ntu.edu.sgnih.gov

| Performance Metric | Untreated MAPbBr₃ Film | TEABr-Treated MAPbBr₃ Film |

| Maximum Luminance | Lower | 11,000 cd m⁻² |

| Maximum Current Efficiency | Lower | 0.68 cd A⁻¹ |

| External Quantum Efficiency (EQE) | Lower | 0.16% |

This table presents data on the enhanced performance of perovskite-based light-emitting diodes after treatment with tetraethylammonium bromide. nih.govpolyu.edu.hk

Synthesis of X-ray Scintillation Materials

Tetraethylazanium hydrobromide is a key component in the synthesis of novel, high-performance X-ray scintillation materials. Scintillators are materials that emit visible light upon exposure to high-energy radiation, forming the basis of many medical and industrial imaging technologies. kaust.edu.sa Researchers have successfully synthesized an organic-inorganic hybrid copper halide crystal, [N(C₂H₅)₄]₂Cu₂Br₄ (TEA₂Cu₂Br₄), using a rapid, solution-based method. mdpi.com This material exhibits properties that make it a promising candidate for next-generation X-ray detectors.

The synthesis involves a liquid-phase cooling precipitation method that allows for a fast production rate. The resulting TEA₂Cu₂Br₄ crystals show excellent optical and scintillation properties at room temperature:

High Photoluminescence Quantum Yield (PLQY): The material has a PLQY of 55%, which is competitive with other perovskite-like scintillator materials. mdpi.com

Bright Radioluminescence: Under X-ray excitation, the crystal exhibits bright blue emission with a peak at 462 nm and shows excellent linearity with the X-ray dose. mdpi.com

Large Stokes Shift: A large Stokes shift of 142 nm minimizes reabsorption of the emitted light, which is a critical feature for efficient light output. mdpi.com

High Light Yield: The scintillator demonstrates a good light yield, a measure of the number of photons produced per unit of absorbed X-ray energy. mdpi.com

For practical application in X-ray imaging, the TEA₂Cu₂Br₄ crystal powder can be mixed with a polymer like polymethyl methacrylate (B99206) (PMMA) to form a stable and smooth scintillation screen, demonstrating its potential for developing low-cost and high-performance X-ray imaging devices. mdpi.com

| Property | Value |

| Chemical Formula | [N(C₂H₅)₄]₂Cu₂Br₄ |

| Emission Peak (Photoluminescence) | 462 nm |

| Photoluminescence Quantum Yield (PLQY) | 55% |

| Stokes Shift | 142 nm |

| Scintillation Emission | Bright Blue |

This table summarizes the key optical and scintillation properties of the TEA₂Cu₂Br₄ crystal. mdpi.com

Morphology Evolution in Metal-Organic Frameworks (MOFs)

The controlled synthesis and morphology of metal-organic frameworks (MOFs) are critical for their application in areas like gas storage, catalysis, and sensing. researchgate.netrsc.org Tetraethylazanium hydrobromide has been utilized as an effective additive in a green, solvent-free synthetic strategy to control the morphology and dimensions of various rare-earth MOFs (RE-MOFs). nih.gov

In a tetraethylammonium bromide-assisted thermal-heating method, the salt facilitates the formation of self-assembled RE-MOF materials with controllable, hierarchical structures. nih.gov This approach has been successfully applied to a range of rare-earth elements (including Eu, Tb, Er, Dy, Y, Tm) to produce MOFs with the MIL-78 structural topology. The key findings of this research include:

Morphology and Dimension Control: The presence of tetraethylammonium bromide allows for the adjustment of the final MOF structure, enabling the creation of tailored morphologies. nih.gov

Enhanced Photoluminescence: A significant discovery was that the tetraethylammonium cation could be carbonized into carbon dots during the process. These carbon dots become encapsulated within the MOF structure (e.g., Eu/Tb-MIL-78), leading to a significant enhancement in the fluorescence emission intensity. nih.gov

This enhanced luminescence makes the resulting hierarchical MOF materials suitable for specialized applications, such as latent fingerprint recognition. The strategy provides a novel and effective pathway for the large-scale synthesis of RE-MOFs with controlled structures and enhanced properties. nih.gov

Utility as Solid Ethylene (B1197577) Precursors in Coupling Reactions

In organic synthesis, tetraethylazanium salts, including the hydrobromide, serve as innovative and practical solid precursors for ethylene gas in Mizoroki-Heck coupling reactions. cancer.govnih.gov The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds, but the use of gaseous reagents like ethylene often requires specialized high-pressure equipment and presents safety challenges. tuwien.at

The use of tetraethylammonium salts as a solid source of ethylene circumvents these issues, offering a convenient and safe one-pot reaction protocol that can be performed under ambient atmospheric conditions. cancer.gov The key advantages of this methodology are:

Ease of Handling: As stable solids, these salts are much easier and safer to handle than ethylene gas. nih.gov

No Need for Specialized Equipment: The reaction does not require autoclaves or high-pressure flow reactors, making it accessible for standard research and discovery laboratories. tuwien.at

This method for Heck vinylation, where an ethylene unit is coupled to another molecule, is particularly appealing for applications in medicinal and discovery chemistry, where operational simplicity and safety are paramount. tuwien.at

Theoretical and Computational Investigations of Tetraethylazanium Hydrobromide Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structural, dynamic, and thermodynamic properties of materials like tetraethylazanium hydrobromide. researchgate.net

The behavior of ions in solution is critically dependent on their interaction with solvent molecules. MD simulations have been employed to clarify the solvation structures of tetraethylazanium hydrobromide in various aqueous binary solvents.

A study investigated the solvation of TEABr in mixed solvents of water with ethanol (B145695) (EtOH), 2,2,2-trifluoroethanol (B45653) (TFE), and acetonitrile (B52724) (AN). nih.gov The simulations, complemented by NMR chemical shift measurements, revealed how the composition of the solvent affects the local environment of the tetraethylazanium (TEA⁺) cation and the bromide (Br⁻) anion. nih.govresearchgate.net It was found that TEABr is soluble across the entire composition range in water-acetonitrile mixtures, but the solubility of a related salt, tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄), is limited in water-ethanol and water-TFE mixtures. nih.gov This highlights the specific ion-solvent interactions governing solubility. The solvation of the ions was discussed in terms of electrostatic forces and other weak interactions. nih.govresearchgate.net

Polarizable force fields have also been used in MD simulations to study aqueous solutions of tetraalkylammonium bromides. acs.org These advanced models provide excellent agreement with experimental data for properties like solution density and diffusion coefficients, lending confidence to the analysis of structural correlations such as ion-ion and ion-water spatial distributions. acs.org The simulations show a delicate balance between the hydrophobic interactions of the alkyl tails and the ionic interactions of the ammonium (B1175870) core with water, which can lead to the formation of complex cationic networks at higher concentrations. acs.org

Table 1: Summary of MD Simulation Findings on TEABr Solvation in Mixed Solvents

| Solvent System | Key Findings from MD Simulations | References |

|---|---|---|

| Water-Ethanol (EtOH) | Solvation structure of TEA⁺ and Br⁻ ions analyzed. TEABr remains soluble across the full solvent composition range studied. | nih.gov |

| Water-Trifluoroethanol (TFE) | Solvation influenced by electrostatic forces and weak hydrogen bonds. | nih.gov |

| Water-Acetonitrile (AN) | TEABr is soluble over the entire mole fraction range, indicating favorable ion-solvent interactions. | nih.govresearchgate.net |

| Water | Polarizable force fields accurately predict solution densities and diffusion coefficients. Simulations reveal the formation of interpenetrating cationic networks at high concentrations. | acs.org |

Tetraethylazanium hydrobromide is a common component in the formation of deep eutectic solvents (DES), which are mixtures of a salt and a hydrogen bond donor that have a significantly lower melting point than the individual components. MD simulations are a key tool for understanding the structure and interactions within these novel solvents. researchgate.netmdpi.com

One study used MD simulations to investigate a DES formed by TEABr and ethylene (B1197577) glycol (EG). researchgate.netmdpi.com The simulations identified the primary interactions responsible for the formation of the DES. mdpi.com Radial distribution functions (RDFs) calculated from the simulation trajectories provided specific distances for these key interactions. researchgate.netmdpi.com The primary interactions were found to be hydrogen bonds between the bromide anion and the hydrogen atoms of both the tetraethylammonium cation's methyl groups and the ethylene glycol's methylene (B1212753) groups. researchgate.netmdpi.com When this DES was used in a system for lanthanum extraction, further interactions between the DES components and the metal ions were characterized. researchgate.net The study noted that an increase in temperature from 25°C to 80°C decreased the interaction distance between the lanthanum ion and the cyanide carbon (from a co-solute), suggesting a correlation with experimentally observed increases in extraction efficiency. researchgate.net

Table 2: Key Interaction Distances in a TEABr:EG Deep Eutectic Solvent from MD Simulations

| Interacting Pair | System Component 1 | System Component 2 | Interaction Distance (Å) | Reference |

|---|---|---|---|---|

| HS–Br | Hydrogens of TEA⁺ methyl group | Bromide ion (Br⁻) | 3.5 | researchgate.netmdpi.com |

| HG–Br | Hydrogens of EG methylene group | Bromide ion (Br⁻) | 3.5 | researchgate.netmdpi.com |

| La³⁺–OG | Lanthanum ion | Oxygen of EG hydroxyl group | 4.4 | researchgate.net |

MD simulations can model the dynamic processes of crystal formation and reveal how additives can influence crystal morphology. mdpi.com While specific studies on tetraethylazanium hydrobromide's role in this context are not widely available in the search results, research on the closely related tetrabutylammonium (B224687) bromide (TBAB) provides significant molecular-level insights into the mechanisms that are likely applicable to TEABr.

For example, MD simulations have been used to investigate the concentration-dependent effect of TBAB on the growth of CO₂ hydrate (B1144303) crystals. nih.govfigshare.com These studies found that the promoting effect on crystal growth is more significant at lower concentrations (e.g., 5-10 wt%) than at higher concentrations (15-20 wt%). nih.govfigshare.com The mechanism revealed by the simulations involves the adsorption of the tetrabutylammonium (TBA⁺) cations onto the hydrate crystal surface, where they act as guest molecules to form semiclathrate hydrate cages. nih.govfigshare.com These cages then undergo a self-adjustment process that induces the formation of CO₂ hydrate cages. nih.gov At high concentrations, the accumulation of TBA⁺ ions at the interface can disrupt this process and inhibit the mass transfer of CO₂. nih.govfigshare.com Similar MD simulations have also been used to assess the stability of TBAB semiclathrate hydrates under different conditions of temperature and pressure and in the presence of various guest molecules. acs.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. Methods like ab initio calculations and Density Functional Theory (DFT) provide high-accuracy information on molecular geometries, reaction energies, and spectroscopic properties.

While the simple bromide anion (Br⁻) is common, it can react with bromine (Br₂) to form higher-order polybromide anions (Br(2x+1)⁻). Tetraethylammonium is an effective counterion for stabilizing these complex anions, allowing for their study. Definitive structural characterization of many polybromide anions has been challenging. nih.gov

A combined experimental and computational approach has proven effective. In one study, tetraethylammonium polybromides with formulas (C₂H₅)₄NBr(₂ₓ₊₁) where x ranged from 1 to 4, were synthesized. nih.gov Their structures were investigated using Raman spectroscopy, and the experimental spectra were compared with the results of ab initio calculations to propose structures for the anions. nih.gov This work demonstrated a general agreement between the experimental and theoretical results, confirming that Raman spectroscopy is a sensitive technique for probing the structure of these discrete polybromide anions. nih.gov Quantum-chemical calculations have been crucial in identifying the minimum energy structures for species such as the heptabromide ([Br₇]⁻) and nonabromide ([Br₉]⁻) anions, often revealing complex, non-linear geometries. deepdyve.comsci-hub.se

Table 3: Computationally Investigated Polybromide Anions Stabilized by Tetraalkylammonium Cations

| Polybromide Anion | Formula | Investigated with | Key Findings | References |

|---|---|---|---|---|

| Tribromide | [Br₃]⁻ | Raman Spectroscopy, Ab Initio Calculations | Linear structure, classified as symmetric or asymmetric depending on the counterion. | nih.govsci-hub.se |

| Pentabromide | [Br₅]⁻ | Ab Initio Calculations | V-shaped structure with a central bromide coordinating two Br₂ molecules. | sci-hub.se |

| Heptabromide | [Br₇]⁻ | Raman Spectroscopy, Ab Initio Calculations | Proposed trigonal pyramidal structure based on calculations and spectral data. | nih.govsci-hub.se |

| Nonabromide | [Br₉]⁻ | Raman Spectroscopy, Ab Initio Calculations | Characterized by Raman spectroscopy and calculations. The structure can be linked into layers in the presence of the tetraethylammonium cation. | nih.govsci-hub.se |

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It is particularly useful for studying the chemical stability and reactivity of compounds by calculating thermodynamic parameters and activation energy barriers for potential degradation reactions. d-nb.info

Studies on the chemical stability of related quaternary ammonium head groups, such as tetramethylammonium (B1211777) (TMA), provide a framework for understanding the stability of TEABr. mdpi.com DFT calculations can be used to model key degradation mechanisms like nucleophilic substitution (Sₙ2) and ylide formation. mdpi.com By calculating the transition state energetics (activation energy, ΔEᵃᶜᵗⁱᵛᵃᵗⁱᵒⁿ, and Gibbs free energy of activation, ΔGᵃᶜᵗⁱᵛᵃᵗⁱᵒⁿ), researchers can predict the likelihood of these degradation pathways. mdpi.com For instance, a DFT study on TMA stability found that the presence of a deep eutectic solvent significantly increased the activation energy barriers for degradation compared to systems without the DES, suggesting the DES enhances the chemical stability of the ammonium head group. mdpi.com DFT has also been applied to mixtures of tetrabutylammonium bromide and nonanoic acid to understand the hydrogen bonding interactions that lead to the formation of a deep eutectic solvent. nih.gov These computational approaches allow for the prediction of how changes in the chemical environment, such as substituents or solvents, will affect the stability and reactivity of the compound. scirp.org

Table 4: Example of DFT-Calculated Activation Energies for TMA Degradation Pathways

| Degradation Mechanism | System | ΔEᵃᶜᵗⁱᵛᵃᵗⁱᵒⁿ (kJ/mol) | ΔGᵃᶜᵗⁱᵛᵃᵗⁱᵒⁿ (kJ/mol) | Reference |

|---|---|---|---|---|

| Sₙ2 | TMA + OH⁻ | N/A | N/A | mdpi.com |

| Sₙ2 | TMA + OH⁻ in DES | 54.62 | 100.43 | mdpi.com |

| Ylide Formation | TMA + OH⁻ | N/A | N/A | mdpi.com |

| Ylide Formation | TMA + OH⁻ in DES | N/A | N/A | mdpi.com |

Note: This table is based on data for Tetramethylammonium (TMA) to illustrate the application of DFT in stability analysis, as presented in the cited literature. mdpi.com

Thermodynamic and Kinetic Modeling

Theoretical and computational investigations provide fundamental insights into the behavior of tetraethylazanium hydrobromide in various chemical systems. By modeling thermodynamic and kinetic parameters, researchers can predict reaction outcomes, optimize process conditions, and understand the underlying mechanisms governing its activity, particularly in its role as a phase-transfer catalyst.

Thermochemical Cycles for Reaction Pathways

The key principle is that the total enthalpy change for a reaction is independent of the pathway taken. youtube.com A typical cycle in the context of phase-transfer catalysis (PTC) would involve:

Transfer of the tetraethylazanium cation ([TEA]⁺) and a reactant anion (e.g., hydroxide (B78521), OH⁻) from the aqueous phase to the organic phase.

The reaction in the organic phase between the ion pair ([TEA]⁺[OH]⁻) and the organic substrate.

Transfer of the product anion and the [TEA]⁺ cation back to the aqueous phase.

Table 1: Hypothetical Thermochemical Data for a PTC Reaction Pathway This table illustrates the type of data used in constructing a thermochemical cycle for a hypothetical nucleophilic substitution reaction facilitated by tetraethylazanium hydrobromide.

| Thermodynamic Parameter | Step in Catalytic Cycle | Hypothetical Value (kJ/mol) |

| ΔGsolv(aq → org) | Transfer of [N(C₂H₅)₄]⁺ from aqueous to organic phase | -25 |

| ΔGsolv(aq → org) | Transfer of Br⁻ from aqueous to organic phase | +40 |

| ΔGassoc(org) | Association of [N(C₂H₅)₄]⁺ and Br⁻ in organic phase | -15 |

| Ea(org) | Activation energy for reaction in organic phase | +70 |

| ΔGcycle | Overall Gibbs Free Energy Change for the catalytic step | +70 |

Note: The data in this table is illustrative and designed to represent the parameters considered in a thermochemical model of a phase-transfer catalysis system.

Ion Association and Conductivity Studies

Conductivity measurements are a powerful tool for investigating the behavior of electrolytes in solution. For tetraethylazanium hydrobromide, these studies provide critical information on ion mobility, the extent of ion-pair formation (ion association), and the influence of the solvent environment. researchgate.net The degree of ion association is a key factor in its effectiveness as a phase-transfer catalyst, as the "free" (dissociated) cation is required to shuttle anions across the phase boundary.

The analysis often involves measuring molar conductivity (Λ) at various concentrations and fitting the data to theoretical models, such as the Fuoss-Krauss or Shedlovsky equations, to determine the limiting molar conductivity (Λ₀) and the ion association constant (Kₐ). researchgate.net

Limiting Molar Conductivity (Λ₀): This represents the molar conductivity at infinite dilution, where inter-ionic interactions are negligible. It is the sum of the individual ionic conductivities of the tetraethylazanium cation and the bromide anion.

Ion Association Constant (Kₐ): This constant quantifies the equilibrium between free ions and ion pairs in solution. A higher Kₐ value indicates a greater tendency for the ions to form neutral pairs, which reduces the solution's conductivity and can diminish catalytic activity. nih.gov

Studies on similar tetraalkylammonium salts show that Kₐ increases as the dielectric constant of the solvent decreases, promoting ion-pair formation. nih.gov The choice of solvent is therefore critical for optimizing reactions where tetraethylazanium hydrobromide is used.

Table 2: Illustrative Conductivity and Ion Association Data for Tetraethylazanium Hydrobromide in Various Solvents at 298.15 K

| Solvent | Dielectric Constant (ε) | Limiting Molar Conductivity (Λ₀) (S·cm²·mol⁻¹) | Ion Association Constant (Kₐ) (L·mol⁻¹) |

| Acetonitrile | 36.6 | 185 | 50 |

| Acetone | 20.7 | 170 | 250 |

| Dichloromethane (B109758) | 8.9 | 110 | 1500 |

| Tetrahydrofuran (B95107) | 7.5 | 95 | 4000 |

Note: This data is hypothetical, based on typical values for tetraalkylammonium salts in different solvents, to illustrate the expected trends. researchgate.netnih.govmdpi.com

Reaction Kinetics in Phase Transfer Catalysis

For many PTC systems, the reaction kinetics can be described by a pseudo-first-order model, especially when one reactant (e.g., an aqueous base) is in large excess. niscpr.res.in The observed apparent rate constant (kₐₚₚ) depends on multiple experimental variables:

Catalyst Concentration: The reaction rate typically shows a direct, often linear, dependence on the concentration of the phase-transfer catalyst up to a certain limit. niscpr.res.in

Stirring Speed: In heterogeneous systems, the rate can be limited by the diffusion of species across the phase boundary. Increasing the stirring speed enhances mass transfer and increases the reaction rate until the intrinsic chemical reaction becomes the rate-limiting step.

Solvent and Base Concentration: The choice of organic solvent and the concentration of the aqueous base can significantly alter the hydration of the anion and its reactivity in the organic phase, thereby affecting the kinetics. ias.ac.in

Kinetic studies are crucial for optimizing industrial processes by identifying rate-limiting steps and determining the most efficient operating conditions. researchgate.netias.ac.in

Table 3: Hypothetical Kinetic Data for a Dichlorocarbene Addition Reaction Catalyzed by Tetraethylazanium Hydrobromide This table shows the effect of catalyst concentration on the apparent rate constant.

| Catalyst Concentration (mol/L) | Apparent Rate Constant (kₐₚₚ) (s⁻¹) |

| 0.01 | 1.5 x 10⁻⁴ |

| 0.02 | 3.1 x 10⁻⁴ |

| 0.03 | 4.4 x 10⁻⁴ |

| 0.04 | 5.9 x 10⁻⁴ |

Note: The data is illustrative, reflecting the typical linear relationship between catalyst concentration and the apparent rate constant observed in PTC reactions. niscpr.res.in

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FT-IR) techniques, is a powerful tool for probing the molecular structure and bonding within tetraethylazanium;hydrobromide and its derivatives.

Raman Spectroscopic Probing of Polybromide Anions

Raman spectroscopy has proven to be a particularly sensitive technique for the structural investigation of polybromide anions formed from tetraethylammonium (B1195904) bromide. nih.gov Definitive studies on polybromides have been limited, with the tribromide anion (Br₃⁻) being the most well-characterized monovalent species. nih.gov However, research has demonstrated that higher-order polybromide anions can be formed and studied using this technique.

In one study, tetraalkylammonium polybromides with the general formula R₄NBr₂ₓ₊₁ (where R = ethyl and x = 1-4) were synthesized by reacting tetraethylammonium monobromide or tribromide salts with bromine in the gas phase. nih.gov The resulting solid polybromides exhibited distinct and characteristic Raman spectra in the 100 to 400 cm⁻¹ spectral range. nih.gov By comparing these experimental spectra with ab initio calculations, researchers have been able to propose structures for these complex polybromide anions. electronicsandbooks.com The strong agreement between the experimental and theoretical data underscores the utility of Raman spectroscopy in this area. electronicsandbooks.com

The Raman spectra of these polybromide anions are often simple, which suggests a high degree of symmetry in their structures. electronicsandbooks.com For instance, the tribromide unit in a polybromide network can be identified by characteristic bands at 144 and 197 cm⁻¹. sci-hub.se Even more complex species, such as heptabromide ([Br₇]⁻) and nonabromide ([Br₉]⁻) anions stabilized by the tetraethylammonium cation, have been successfully characterized using Raman spectroscopy. sci-hub.se This technique has also been instrumental in identifying a wide array of high-order polybromides, from [Br₅]⁻ to [Br₁₁]⁻, in ionic liquid systems. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for confirming the structural integrity and identifying the functional groups within this compound. thermofisher.comsolubilityofthings.com The resulting spectrum provides a unique molecular "fingerprint" that can be used for identification purposes. solubilityofthings.com

FT-IR analysis is performed to identify the functional groups present in the formulated deep eutectic solvents (DESs) and to analyze the interactions between the quaternary ammonium (B1175870) salt, like tetraethylammonium bromide, and the hydrogen bond donor (HBD). mdpi.com Changes in the peak positions and intensities in the FT-IR spectrum can indicate the formation of new chemical bonds. mdpi.com

For example, in the study of DESs formed between tetraethylammonium bromide (TEAB) and monoethylene glycol (MEG), the FT-IR spectrum of the resulting DES (TEAB:MEG) is compared with the spectrum of pure MEG. mdpi.com The analysis of these spectra provides insights into the structural changes occurring upon the formation of the DES. mdpi.com The interpretation of these infrared spectra is a key step in the structural elucidation of these materials. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for analyzing its interactions in complex solvent systems.

¹H and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the molecular structure of this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H and ¹³C NMR spectra provide definitive evidence for the presence of the tetraethylammonium cation. rsc.orgrsc.org Commercial suppliers of tetraethylammonium bromide often provide reference ¹H NMR and ¹³C NMR spectra to verify the identity and purity of the compound. tcichemicals.com

The typical ¹H NMR spectrum of the tetraethylammonium cation shows a triplet and a quartet corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl groups, respectively. Similarly, the ¹³C NMR spectrum displays two distinct signals for the methyl and methylene carbons. These characteristic spectral features allow for straightforward structural confirmation.

NMR for Solvation Environment Analysis in Deep Eutectic Solvents

NMR spectroscopy is a powerful technique for investigating the solvation environment of this compound, particularly in deep eutectic solvents (DESs). nih.gov DESs are mixtures of two or more components that form a eutectic with a melting point significantly lower than that of the individual components. nih.gov Tetraethylammonium bromide is often used as a hydrogen bond acceptor (HBA) in the formation of DESs. researchgate.net

By analyzing changes in the NMR chemical shifts, researchers can gain insights into the interactions between the tetraethylammonium cation, the bromide anion, and the hydrogen bond donor (HBD) in the DES. nih.gov For instance, ¹H and ¹³C NMR have been used to characterize DESs based on tetrabutylammonium (B224687) bromide and nonanoic acid, providing a deeper understanding of their formation mechanisms. acs.org

Furthermore, NMR techniques can be used to study the translational and rotational diffusion dynamics of molecules within these solvents. acs.org This information is crucial for understanding the microenvironments and solute-solvent interactions that govern the properties and applications of these novel solvent systems. acs.org Studies on DESs composed of tetraethylammonium bromide and ethylene (B1197577) glycol have utilized NMR to understand how ion transport is modulated, which is important for applications like battery technology. nih.gov

Other Advanced Analytical Techniques

Beyond vibrational and NMR spectroscopy, other advanced analytical techniques are employed to characterize this compound and its applications.

Ion Chromatography (IC) is a sensitive and selective method for the quantification of tetraethylammonium bromide, especially when it is used as a phase-transfer catalyst in pharmaceutical manufacturing. nih.gov A developed IC method with non-suppressed conductivity detection can effectively separate tetraethylammonium bromide from other related quaternary ammonium compounds and drug impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of the tetraethylammonium cation. sielc.com When coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS), HPLC can be used for the separation and quantification of tetraethylammonium salts. sielc.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing this compound, which exists as the tetraethylammonium (TEA) cation and bromide anion. ESI is a soft ionization method that allows the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying intact quaternary ammonium cations. diva-portal.orgaocs.org

In ESI-MS analysis, a solution of the sample is introduced through a highly charged capillary, creating an aerosol of charged droplets. diva-portal.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the expulsion of gas-phase ions, such as the [C₈H₂₀N]⁺ cation of tetraethylazanium, which are then guided into the mass analyzer. The resulting mass spectrum displays the intensity of the signal as a function of the mass-to-charge ratio (m/z). diva-portal.org

Research has shown that quantitative measurements of tetraethylammonium bromide using conventional ESI-MS can be subject to certain limitations. nih.gov At higher concentrations, the signal response may become nonmonotonic due to saturation effects. nih.gov Furthermore, when analyzing mixtures, ESI-MS can suffer from ion suppression, where the presence of more surface-active analytes can reduce the signal intensity of less surface-active ones like the tetraethylammonium cation. nih.govresearchgate.net This can cause deviations from the expected intensity ratios in equimolar mixtures. nih.gov Despite these challenges, ESI-MS remains a cornerstone for the qualitative and quantitative analysis of this compound, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS) to mitigate matrix effects. nih.govnih.gov

Molar Conductance Measurements

Molar conductance measurements are a fundamental method for investigating the behavior of electrolytes like this compound in solution. This technique provides critical information about ion-ion and ion-solvent interactions, including the extent of ion association. acs.org The measurements involve determining the electrical conductivity of solutions at various concentrations and temperatures.

The resulting conductance data is typically analyzed using theoretical models, such as the Fuoss or Barthel equations. acs.orgresearchgate.netnist.gov This analysis yields key parameters:

Limiting molar conductance (Λ°) : The molar conductivity at infinite dilution, where ion-ion interactions are negligible. It represents the sum of the limiting ionic conductivities of the cation and anion.

Association constant (Kₐ) : A measure of the extent to which the tetraethylammonium cation and bromide anion form ion pairs in a given solvent.

Association diameter (R) or distance of closest approach : A parameter representing the closest distance between the centers of the cation and anion in an ion pair. acs.orgresearchgate.net

Studies on this compound (Et₄NBr) in various solvents reveal the significant influence of the solvent's properties (e.g., viscosity, relative permittivity) and temperature on these parameters. acs.orgresearchgate.netresearchgate.net For instance, research has shown that in solvent mixtures like 2-ethoxyethanol (B86334) and water, Et₄NBr exists predominantly as free ions, with only slight ionic association observed in solvent mixtures rich in the organic component. researchgate.net Similarly, in 2-butoxyethanol-water mixtures, the salt is found to exist as free ions across various compositions and temperatures. researchgate.net

The tables below present selected findings from conductance studies on this compound in different solvent systems at 298.15 K (25 °C).

| Mole Fraction Acetonitrile (B52724) (x₂) | Λ° (S·cm²·mol⁻¹) | Kₐ (dm³·mol⁻¹) |

|---|---|---|

| 1.00 | 190.15 | 22.15 |

| 0.80 | 161.46 | 25.32 |

| 0.60 | 142.06 | 26.94 |

| 0.40 | 130.20 | 28.31 |

| 0.20 | 122.09 | 27.97 |

| 0.00 | 117.01 | 26.12 |

| Temperature (K) | Λ° (S·cm²·mol⁻¹) | Kₐ (dm³·mol⁻¹) |

|---|---|---|

| 278.15 | 76.24 | 2.9 |

| 283.15 | 88.60 | 3.0 |

| 288.15 | 101.69 | 3.1 |

| 293.15 | 115.48 | 3.2 |

| 298.15 | 130.00 | 3.3 |

These data illustrate how changing the solvent environment and temperature directly impacts the mobility and interaction of the ions in solution. acs.orgnist.gov

Synchrotron X-ray Computed Tomography and Powder X-ray Diffraction in Hydrate (B1144303) Studies

Tetraalkylammonium salts, including this compound, are known to form clathrate hydrates, which are ice-like structures where water molecules form cages around the guest ions. These structures are of significant interest, particularly for applications like gas storage and transport. Synchrotron X-ray computed tomography (CT) and powder X-ray diffraction (PXRD) are indispensable, non-destructive techniques for studying the formation, morphology, and kinetics of these hydrates at a microscopic level. researchgate.netnih.govaip.org

While much of the detailed research in this area has utilized tetrabutylammonium bromide (TBAB) as a model compound due to its effectiveness as a thermodynamic promoter for gas hydrates (e.g., methane (B114726) hydrate), the methodologies are directly applicable to the study of this compound hydrates. nih.govresearchgate.netresearcher.life

Synchrotron X-ray Computed Tomography (CT) provides three-dimensional imaging with high spatial resolution, allowing for the direct visualization of the hydrate crystal microstructure. researchgate.netdiamond.ac.uk The high intensity and coherence of synchrotron radiation enable the differentiation between various phases, such as hydrate crystals, ice, and unfrozen water, within a sample. researchgate.net In studies involving TBAB, synchrotron X-ray CT has been used to observe the growth of semi-clathrate hydrate particles and to characterize the resulting morphology. For example, it was shown that methane hydrate crystals formed in the presence of TBAB have a distinct sponge-like structure with numerous internal pores. nih.govaip.org This technique is sensitive enough to distinguish micrometer-sized regions of different phases, providing crucial insights into the mechanisms of hydrate growth and dissociation. researchgate.net

Powder X-ray Diffraction (PXRD) is a standard tool for identifying crystalline phases and determining their crystal structure. rrcat.gov.inxos.com In hydrate research, PXRD is used to confirm the formation of the clathrate hydrate structure and to identify the specific crystalline phases present in a sample. aip.org For instance, in studies of mixed hydrates, PXRD can verify the incorporation of gas molecules into the hydrate cages formed by the tetra-alkylammonium salt and water. aip.org The technique involves directing a beam of X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle, which produces a diffraction pattern unique to the material's crystal lattice. researchgate.net

Together, these two techniques offer a comprehensive understanding of tetra-alkylammonium salt hydrates. Synchrotron X-ray CT reveals the macroscopic and microscopic morphology and the spatial distribution of different phases, while PXRD provides definitive information on the underlying crystal structures. aip.org

Q & A

Q. What statistical methods validate the significance of observed interactions between tetraethylazanium hydrobromide and serum albumin?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Fit binding isotherms to a one-site model to calculate Kd and ΔH.

- Bootstrapping : Perform 1,000 resampling iterations to estimate confidence intervals for binding parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.